2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide
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Overview
Description
2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with methoxyphenyl, nitro, and sulfonamide groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorene core, followed by the introduction of nitro groups through nitration reactions. Subsequent steps include the attachment of methoxyphenyl groups via electrophilic aromatic substitution and the incorporation of sulfonamide groups through sulfonation reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The nitro and sulfonamide groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide can be compared with other similar compounds, such as:
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds share structural similarities but differ in their core aromatic systems and functional groups.
N,N’-bis(2-methylphenyl)benzene-1,4-diamine: This compound has a different substitution pattern and lacks the nitro and sulfonamide groups, resulting in distinct chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
Properties
IUPAC Name |
2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O11S2/c1-41-17-7-3-15(4-8-17)28-43(37,38)19-11-21-25(23(13-19)30(33)34)26-22(27(21)32)12-20(14-24(26)31(35)36)44(39,40)29-16-5-9-18(42-2)10-6-16/h3-14,28-29H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVDXVYWNIMPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O11S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386061 |
Source
|
Record name | 2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-79-4 |
Source
|
Record name | 2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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